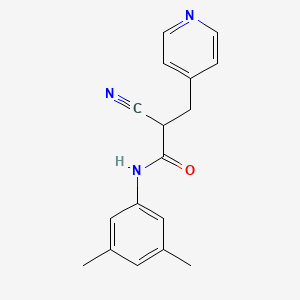

2-cyano-N-(3,5-dimethylphenyl)-3-(pyridin-4-yl)propanamide

Description

2-Cyano-N-(3,5-dimethylphenyl)-3-(pyridin-4-yl)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a cyano group at position 2, a pyridin-4-yl moiety at position 3, and an N-(3,5-dimethylphenyl) group. Its molecular formula is deduced as C17H16N3O, featuring a combination of electron-withdrawing (cyano) and aromatic (pyridine, dimethylphenyl) groups.

Properties

IUPAC Name |

2-cyano-N-(3,5-dimethylphenyl)-3-pyridin-4-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-12-7-13(2)9-16(8-12)20-17(21)15(11-18)10-14-3-5-19-6-4-14/h3-9,15H,10H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOBCPAPYJPDFHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C(CC2=CC=NC=C2)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(3,5-dimethylphenyl)-3-(pyridin-4-yl)propanamide typically involves the cyanoacetylation of amines. This process can be carried out using various methods:

Neat Methods: Direct treatment of different amines with methyl cyanoacetate without solvent at room temperature.

Stirring without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, followed by stirring at room temperature overnight.

Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods mentioned above can be scaled up with appropriate modifications to suit industrial requirements.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-(3,5-dimethylphenyl)-3-pyridin-4-ylpropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

2-Cyano-N-(3,5-dimethylphenyl)-3-(pyridin-4-yl)propanamide has demonstrated potential as a therapeutic agent due to its ability to interact with biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. The presence of the cyano group enhances its electrophilic character, allowing it to interact with nucleophilic sites on enzymes, potentially leading to inhibition of enzyme activity.

- Anticancer Activity : Preliminary studies suggest that this compound could exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Its structural components may allow it to target pathways critical for cancer cell survival.

Case Studies

- In Vitro Studies : Research has shown that derivatives similar to this compound can reduce cell proliferation in various cancer cell lines. For instance, studies on related compounds have indicated their effectiveness in promoting programmed cell death through intrinsic apoptotic pathways.

- Molecular Docking Studies : Computational studies have evaluated the binding affinity of this compound towards specific biological targets. These studies suggest that it may bind effectively to active sites of enzymes involved in inflammatory responses or cancer progression.

Research Findings

Recent research highlights the potential of this compound in various applications:

| Application Area | Findings |

|---|---|

| Medicinal Chemistry | Potential enzyme inhibitor; promising anticancer activity |

| Organic Synthesis | Useful precursor for synthesizing more complex heterocyclic compounds |

| Computational Biology | High binding affinity to target proteins; effective in silico predictions |

Mechanism of Action

The mechanism of action of 2-cyano-N-(3,5-dimethylphenyl)-3-(pyridin-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The cyano group and other functional groups in the molecule can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares a propanamide core with several analogs but diverges in substituent chemistry. Key comparisons include:

Table 1: Structural and Physical Properties of Selected Compounds

*Deduced from systematic nomenclature.

Key Observations:

- Electron-Withdrawing Groups (EWG): The target compound’s cyano group enhances electrophilicity compared to sulfur-containing EWGs (e.g., sulfanyl in 7c) or halogens (e.g., chloro in 3-chloro-N-phenyl-phthalimide). This may influence reactivity in nucleophilic substitutions or metal coordination .

- Pyridine’s basicity could also affect solubility in polar solvents .

- Molecular Weight: The target compound (~278 g/mol) is lighter than the analog (493.53 g/mol), suggesting better bioavailability if used pharmacologically .

Spectroscopic and Physicochemical Properties

- Melting Points: The target compound’s melting point is unreported, but analogs like 7c–7f exhibit moderate melting points (134–178°C), likely influenced by hydrogen bonding (amide/thiazole) and crystallinity .

- Solubility: The pyridine and cyano groups may enhance solubility in polar aprotic solvents (e.g., DMSO) compared to the hydrophobic 3,5-dimethylphenyl group. This contrasts with the sulfamoyl-containing compound, which has higher polarity .

Biological Activity

2-Cyano-N-(3,5-dimethylphenyl)-3-(pyridin-4-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following structural formula:

It features a cyano group, a pyridine moiety, and a dimethylphenyl group, which contribute to its reactivity and biological profile. The presence of these functional groups is crucial for its interaction with biological targets.

This compound exhibits several mechanisms of action:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This is particularly relevant in pathways involving inflammation and cancer cell proliferation.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, potentially mitigating oxidative stress in cells.

- Modulation of Signaling Pathways : It influences various signaling pathways related to cell survival and apoptosis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

- Cell Viability Assays : In vitro tests demonstrated that the compound significantly reduces cell viability in various cancer cell lines, including breast (MCF-7), leukemia (CEM-13), and melanoma (MEL-8) cells. The IC50 values ranged from 0.19 µM to 1.54 µM, indicating potent cytotoxic effects compared to standard chemotherapeutics like doxorubicin .

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| MCF-7 | 0.48 | Doxorubicin |

| CEM-13 | 0.19 | Doxorubicin |

| MEL-8 | 1.54 | Doxorubicin |

- Mechanism of Action : Flow cytometry analysis revealed that the compound induces apoptosis in a dose-dependent manner by increasing caspase 3/7 activity, suggesting its potential as an anticancer agent.

Anti-inflammatory Activity

In vivo studies have shown that this compound can modulate inflammatory responses:

- Cytokine Production : It significantly reduces the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures at non-cytotoxic concentrations . This suggests its potential use in treating inflammatory diseases.

Case Studies

- Study on Anticancer Effects : A study conducted on MCF-7 cells demonstrated that treatment with varying concentrations of this compound led to a significant decrease in cell proliferation and increased apoptosis markers compared to untreated controls .

- Inflammatory Response Modulation : Another study assessed the compound's effect on zymosan-induced peritonitis models in mice, where it exhibited notable anti-inflammatory effects by reducing edema and cytokine levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.